

# An In-Depth Technical Guide to the Chemical Properties of Teneligliptin-d4

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Compound of Interest		
Compound Name:	Teneligliptin-d4	
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This guide provides a comprehensive overview of the chemical properties of **Teneligliptin-d4**, a deuterated analog of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Teneligliptin. Designed for researchers, scientists, and drug development professionals, this document compiles available data on its physicochemical characteristics, analytical methodologies, and its role in the context of its parent compound's mechanism of action.

#### Introduction to Teneligliptin-d4

**Teneligliptin-d4** is a stable isotope-labeled version of Teneligliptin, primarily utilized as an internal standard in analytical and pharmacokinetic studies.[1] The incorporation of four deuterium atoms into the molecule allows for its differentiation from the non-labeled drug in mass spectrometry-based assays, ensuring accurate quantification in biological matrices.

#### **Physicochemical Properties**

While specific experimental data for the physical properties of **Teneligliptin-d4** are not extensively available in public literature, the following tables summarize the known properties of **Teneligliptin-d4** and its parent compound, Teneligliptin. These values for Teneligliptin can serve as a reasonable estimation for the deuterated analog.

Table 1: General and Chemical Properties



Property	Value (Teneligliptin-d4)	Value (Teneligliptin)	Reference(s)
Chemical Name	((2S, 4S)-4-(4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl-2,2,3,3-d4)pyrrolidin-2-yl) (thiazolidin-3-yl)methanone	{(2S,4S)-4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)-1-piperazinyl]-2-pyrrolidinyl}(1,3-thiazolidin-3-yl)methanone	[2]
Molecular Formula	C22H26D4N6OS	C22H30N6OS	[3][4]
Molecular Weight	430.61 g/mol	426.58 g/mol	[3][4]
Appearance	Not specified (likely a solid)	White color powder	[5]
Melting Point	Not specified	>100°C (decomposition)	[6]

Table 2: Solubility Data (for Teneligliptin)

Solvent	Solubility	Reference(s)
Water	Readily soluble (as hydrobromide hydrate)	[5]
Methanol	Sparingly soluble (as hydrobromide hydrate), Slightly soluble	[5][7]
Ethanol (99.5)	Slightly insoluble (as hydrobromide hydrate)	[5]
Acetonitrile	Insoluble (as hydrobromide hydrate)	[5]
DMSO	Slightly soluble	[7]

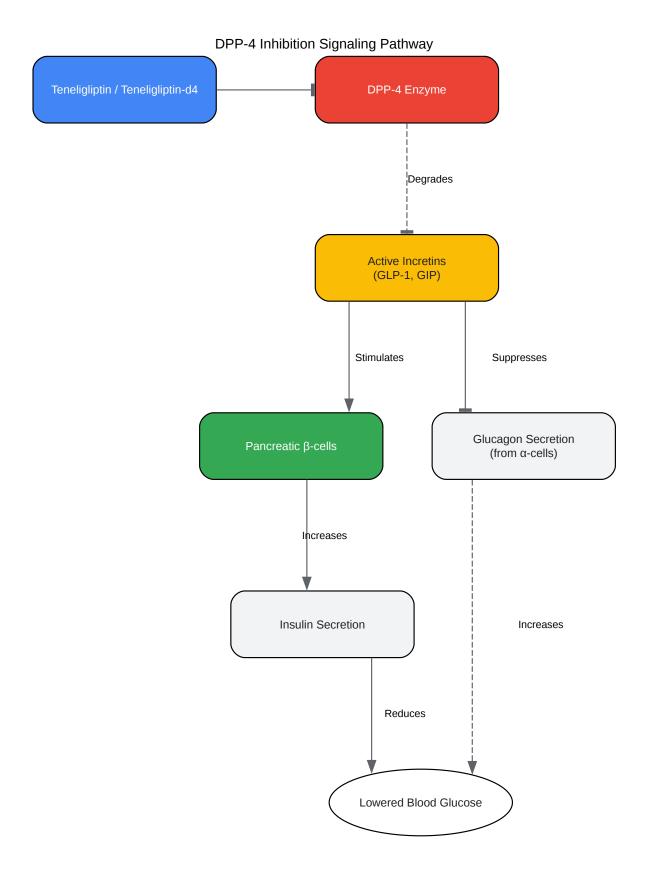


## **Mechanism of Action and Signaling Pathway**

Teneligliptin is a potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4).[8] DPP-4 is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Teneligliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, ultimately leading to improved glycemic control.

The signaling pathway initiated by the inhibition of DPP-4 is depicted below.





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DPP-4 inhibition pathway by Teneligliptin.



## **Experimental Protocols**

While specific synthesis and characterization protocols for **Teneligliptin-d4** are not widely published, it is typically prepared through deuteration of a suitable Teneligliptin precursor. The following sections detail common analytical methods used for the analysis of Teneligliptin, which are directly applicable to **Teneligliptin-d4**, especially when used as an internal standard.

## Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity and Assay

This method is suitable for determining the purity of Teneligliptin and for its quantification in pharmaceutical dosage forms.

Table 3: RP-HPLC Method Parameters for Teneligliptin Analysis

Parameter	Condition 1	Condition 2	Reference(s)
Column	Grace Smart C18 (250mm x 4.6mm, 5μm)	Kromasil C18 (250×4.6 mm, 5 μm)	[1][9]
Mobile Phase	0.05M Potassium dihydrogen phosphate (pH 4.0) : Acetonitrile (80:20 v/v)	Buffer : Acetonitrile : Methanol (65:25:10, v/v/v)	[1][9]
Flow Rate	1.0 mL/min	1.0 mL/min	[1][9]
Detection	PDA at 242 nm	UV at 254 nm	[1][9]
Injection Volume	Not specified	10 μL	[9]
Column Temperature	Not specified	30°C	[9]
Retention Time	7.443 min	2.842 min	[1][9]

Sample Preparation (for Tablet Analysis):

· Weigh and finely powder 20 tablets.

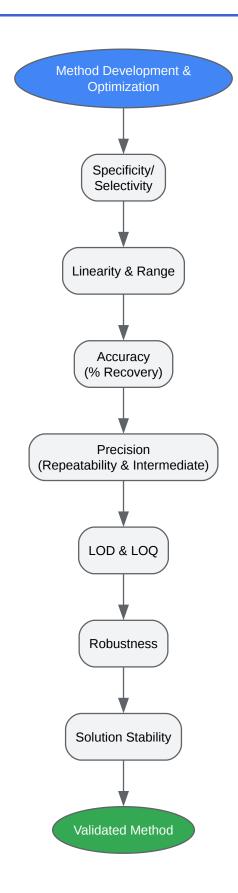


- Transfer an amount of powder equivalent to 200 mg of Teneligliptin into a 100 mL volumetric flask.
- Add approximately 60 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.
- Allow the solution to cool to room temperature and make up the volume to 100 mL with methanol.
- Filter the solution through a 0.45 μm filter before injection.[1]

#### **Experimental Workflow for Method Validation**

The validation of an analytical method ensures its suitability for its intended purpose. The following workflow is typically followed for the validation of an HPLC method for Teneligliptin analysis according to ICH guidelines.





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Workflow for HPLC method validation.



## **Spectroscopic Data**

Detailed NMR and mass spectra for **Teneligliptin-d4** are not publicly available. However, data for the non-labeled Teneligliptin can provide insights into the expected fragmentation patterns and chemical shifts. **Teneligliptin-d4** is expected to show a molecular ion peak at m/z 431.2 in its mass spectrum, corresponding to [M+H]+, reflecting the addition of four deuterium atoms. In proton NMR, the signals corresponding to the deuterated positions would be absent.

Table 4: Reported Mass Spectrometry and NMR Data for Teneligliptin

Technique	Key Observations	Reference(s)
LC-MS/MS	Protonated molecular ion [M+H]+ at m/z 427.2.	[10]
<sup>1</sup> H NMR (in DMSO-d6)	C=C-CH <sub>3</sub> at 1.9 ppm; R <sub>2</sub> N-CH <sub>3</sub> from 2-3 ppm; ArNH <sub>2</sub> from 3-5 ppm; Ar-H from 6-7 ppm; R-C=O-NH <sub>2</sub> from 7-8 ppm.	
<sup>13</sup> C NMR (in DMSO-d6)	R-CH <sub>3</sub> at 13.7 ppm; R-CH <sub>2</sub> -NH <sub>2</sub> from 30-65 ppm; C=C from 115-140 ppm; Aromatic C from 125-150 ppm; RNC=O at 169 ppm.	

#### Conclusion

**Teneligliptin-d4** serves as an essential tool for the accurate bioanalytical quantification of Teneligliptin. While specific physicochemical data for the deuterated compound is limited, the properties of the parent molecule, Teneligliptin, provide a strong basis for its handling and application. The analytical methods and the understanding of the DPP-4 signaling pathway detailed in this guide offer a solid foundation for researchers and professionals working with this compound. Further studies are warranted to fully characterize the specific properties of **Teneligliptin-d4**.



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